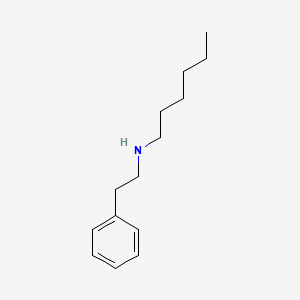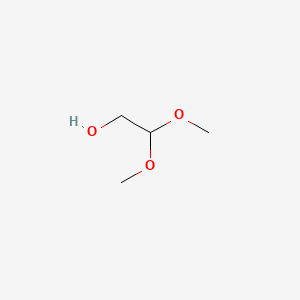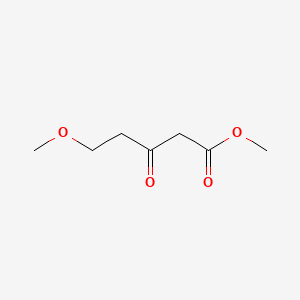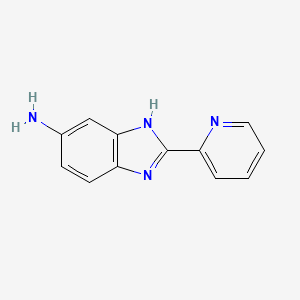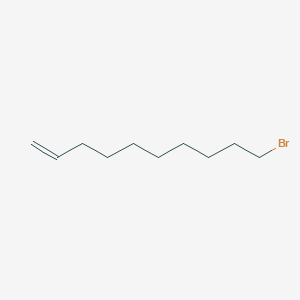
1,5-Dimethyl-1H-indol-3-carbaldehyd
Übersicht
Beschreibung
1,5-dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mehrkomponentenreaktionen (MCRs)
1,5-Dimethyl-1H-indol-3-carbaldehyd: spielt eine entscheidende Rolle in MCRs, die nachhaltige Strategien zur Synthese komplexer Moleküle darstellen. Diese Reaktionen sind hochyieldend, zeit- und kosteneffektiv und entsprechen den Prinzipien der grünen Chemie . Die Verbindung dient als effizienter Vorläufer zur Erzeugung biologisch aktiver Strukturen, einschließlich verschiedener heterocyclischer Derivate.
Synthese von pharmazeutisch aktiven Verbindungen
Das Indolderivat ist entscheidend für die Synthese pharmazeutisch aktiver Verbindungen und Indolalkaloide. Seine inhärenten funktionellen Gruppen ermöglichen C–C- und C–N-Kupplungsreaktionen und Reduktionen, was es zu einem vielseitigen Vorläufer für eine große Bandbreite an pharmakologisch interessanten Gerüsten macht .
Biologische Aktivität
Der Indolkern, einschließlich Derivaten wie This compound, zeigt signifikante biologische Aktivitäten. Dazu gehören antioxidative, antibakterielle, entzündungshemmende, antimikrobielle, krebshemmende, antihyperglykämische, Proteinkinase-Inhibitoren und anti-HIV-Aktivitäten .
Aldose- und Aldehydreduktase-Inhibition
Diese Verbindung wurde auf ihre inhibitorische Aktivität gegen Aldose-Reduktase (ALR2) und Aldehyd-Reduktase (ALR1) untersucht, Enzyme, die an diabetischen Komplikationen beteiligt sind. Inhibitoren dieser Enzyme können potenzielle therapeutische Mittel zur Behandlung von diabetesbedingten Erkrankungen sein .
Antivirene Anwendungen
Indolderivate sollen antivirale Aktivitäten besitzen. Spezifische Modifikationen des Indolkernes können zu Verbindungen mit inhibitorischen Wirkungen gegen verschiedene Viren führen, darunter Influenza- und Coxsackie B4-Viren .
Anti-HIV-Potenzial
Neuartige Indolyl-Derivate, einschließlich derer, die von This compound abgeleitet sind, wurden auf ihre Anti-HIV-Eigenschaften untersucht. Molekulare Docking-Studien deuten darauf hin, dass diese Verbindungen gegen HIV-1 wirksam sein könnten .
Antimikrobielles Potenzial
Bestimmte Derivate von This compound haben vielversprechendes antimikrobielles Potenzial gezeigt. Dies eröffnet Möglichkeiten für die Entwicklung neuer antimikrobieller Mittel zur Bekämpfung resistenter Bakterienstämme .
Chemische Vielfalt und Medikamentenentwicklung
Die strukturelle Vielfalt von Indolderivaten, einschließlich This compound, bietet eine reiche Ressource für die Medikamentenentwicklung. Ihre Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie zu wertvollen Gerüsten für die Entwicklung neuer Therapeutika .
Wirkmechanismus
Target of Action
1,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to produce biologically active structures, suggesting that they may have significant molecular and cellular effects .
Zukünftige Richtungen
Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.
Biochemische Analyse
Biochemical Properties
1,5-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often involve the binding of the indole moiety to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, 1,5-dimethyl-1H-indole-3-carbaldehyde may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
1,5-dimethyl-1H-indole-3-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Furthermore, 1,5-dimethyl-1H-indole-3-carbaldehyde may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 1,5-dimethyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, 1,5-dimethyl-1H-indole-3-carbaldehyde may act as an agonist or antagonist of certain receptors, thereby modulating their signaling pathways . Additionally, it can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes . These molecular interactions ultimately lead to changes in gene expression, protein function, and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-dimethyl-1H-indole-3-carbaldehyde may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to 1,5-dimethyl-1H-indole-3-carbaldehyde in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1,5-dimethyl-1H-indole-3-carbaldehyde can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold may lead to toxicity.
Metabolic Pathways
1,5-dimethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 1,5-dimethyl-1H-indole-3-carbaldehyde, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Eigenschaften
IUPAC Name |
1,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIBJIGOOTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362889 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-69-4 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


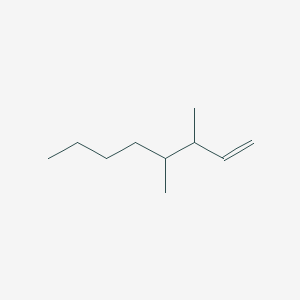

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)
